Home > Products > Screening Compounds P98109 > 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021111-17-0

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-2882955
CAS Number: 1021111-17-0
Molecular Formula: C21H22FN3O4S
Molecular Weight: 431.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of multiple functional groups. This compound belongs to the class of spiro compounds, which are defined by having two or more rings that share a single atom. The specific arrangement of its components makes it an interesting subject for various scientific investigations, particularly in medicinal chemistry due to its potential biological activities.

Source and Classification

This compound can be classified under spirocyclic compounds and heterocycles, which are known for their diverse chemical properties and biological activities. The IUPAC name reflects its structural complexity, with the inclusion of a tosyl group (a sulfonyl functional group) and a fluorobenzyl moiety, which enhances its reactivity and potential applications in drug development.

Synthesis Analysis

The synthesis of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:

  1. Starting Materials: The synthesis generally begins with readily available precursors such as 4-fluorobenzylamine and tosyl chloride.
  2. Formation of Intermediate: The tosyl group is introduced through a reaction with tosyl chloride, leading to the formation of an intermediate compound.
  3. Cyclization: The next step involves cyclization reactions that form the spirocyclic structure. This can be achieved through methods like intramolecular nucleophilic substitution or cycloaddition reactions.
  4. Final Modifications: Further modifications may include acylation or other functional group transformations to yield the final product.

The detailed mechanisms and conditions for these reactions can vary significantly based on the desired yield and purity of the final compound.

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spirocyclic framework that includes:

  • Spirocyclic Core: The triazaspiro structure consists of three nitrogen atoms incorporated into the ring system.
  • Functional Groups: The presence of the tosyl group contributes to the compound's reactivity while the 4-fluorobenzyl group provides additional steric and electronic effects.

Structural Data

  • Molecular Formula: C15H18F N3O2S
  • Molecular Weight: Approximately 317.39 g/mol
  • InChIKey: A unique identifier for chemical substances that provides information about its structure.
Chemical Reactions Analysis

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The tosyl group can be replaced by various nucleophiles, leading to diverse derivatives.
  2. Oxidation and Reduction: Functional groups within the molecule can undergo oxidation (e.g., converting alcohols to ketones) or reduction (e.g., reducing nitro groups to amines).
  3. Hydrolysis: Under acidic or basic conditions, ester or amide functionalities can be hydrolyzed to yield corresponding acids or amines.

These reactions are essential for modifying the compound's properties for specific applications.

Mechanism of Action

The mechanism of action for 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily associated with its interaction with biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by binding to their active sites. This interaction can disrupt specific biochemical pathways.
  • Biological Activity: Depending on its structure and substituents, it may exhibit pharmacological effects such as anti-inflammatory or anti-cancer properties.

Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; polar solvents may dissolve it better due to potential interactions with functional groups.

Chemical Properties

  • Stability: The stability of this compound under various conditions (e.g., temperature, light) is significant for its storage and application.
  • Reactivity: Reactivity is influenced by functional groups present in the molecule; for instance, the tosyl group enhances electrophilicity.

Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would further elucidate its properties but are often specific to experimental conditions.

Applications

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its unique structure allows exploration as a lead compound in drug discovery targeting specific diseases.
  2. Material Science: Due to its distinct chemical properties, it could be utilized in developing new materials with specific functionalities.
  3. Biochemical Research: It serves as a tool for studying biochemical pathways and enzyme interactions due to its ability to inhibit certain biological processes.
Discovery & Development of 3-(4-Fluorobenzyl)-8-Tosyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione as a δ Opioid Receptor (DOR)-Selective Agonist

High-Throughput Screening Strategies for GPCR-Focused Chemical Libraries

The identification of 3-(4-fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel δ opioid receptor agonist originated from a targeted high-throughput screening (HTS) campaign. Researchers employed a GPCR-focused chemical library (ChemBridge GPCR Library) comprising 4,330 compounds arrayed across fourteen 384-well plates [3]. The screening platform utilized DiscoverX PathHunter CHO-K1 cells stably expressing human DOR coupled with either β-arrestin 1 (CVCLLA96) or β-arrestin 2 (CVCLKY68). This experimental design enabled simultaneous assessment of compound activity across both β-arrestin isoforms, providing initial insights into signaling bias [3].

Automated liquid handling (Echo 550 acoustic dispenser) ensured precise compound transfer (5 nl of 20 mM stock), yielding a final screening concentration of 10 µM. Controls included vehicle (0.02% DMSO, 32 wells) and the reference DOR agonist SNC80 (10 µM, 32 wells). Primary hits were selected based on a threshold of ≥40% β-arrestin recruitment activity relative to SNC80, yielding 43 initial actives. Subsequent triaging via counter-screening against parental cell lines and radioligand displacement assays confirmed the 1,3,8-triazaspiro[4.5]decane-2,4-dione core as a privileged scaffold for DOR engagement [2] [3].

Table 1: High-Throughput Screening Parameters for DOR Agonist Discovery

Screening ComponentSpecification
Compound LibraryChemBridge GPCR Library (4,330 compounds)
Screening Concentration10 µM
Cell ModelPathHunter CHO-K1 DOR/β-arrestin 1 & 2
Positive ControlSNC80 (10 µM)
Hit Selection Threshold≥40% β-arrestin recruitment vs. SNC80
Primary Hits43 compounds

β-Arrestin Recruitment Assays in Lead Compound Identification

β-arrestin recruitment profiling served as the cornerstone for evaluating structure-activity relationships within the 1,3,8-triazaspiro[4.5]decane-2,4-dione series. The parent scaffold (1,3,8-triazaspiro[4.5]decane-2,4-dione, MW: 169.18 g/mol) exhibited negligible DOR activity [1] [5]. Introduction of the 4-fluorobenzyl moiety at position N3 and tosyl (p-toluenesulfonyl) at position N8 dramatically enhanced potency and selectivity. The optimized derivative, 3-(4-fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (C₂₀H₁₉F₂N₃O₄S, MW: 435.45 g/mol), demonstrated submicromolar EC₅₀ values in β-arrestin recruitment assays [6].

Critically, this compound exhibited distinct signaling bias compared to classical DOR agonists. While SNC80 showed near-full efficacy in β-arrestin 2 recruitment (Eₘₐₓ >95%), the spirocyclic derivative exhibited significantly reduced β-arrestin recruitment (Eₘₐₓ: 40-60%), indicating preferential G-protein coupling. This bias was quantified using the Transduction Coefficient (ΔΔlog(τ/Kₐ)) analysis, revealing a 5.7-fold bias toward Gαᵢ-mediated cAMP inhibition over β-arrestin 2 recruitment [2] [3]. The mechanistic basis was explored via molecular docking, which predicted deep insertion of the spirocyclic core into the DOR orthosteric pocket, with the 4-fluorobenzyl and tosyl groups forming hydrophobic contacts with transmembrane helices 3 and 6 [3].

Table 2: Signaling Profile of 3-(4-Fluorobenzyl)-8-Tosyl Derivative vs. Reference Agonists

Parameter3-(4-Fluorobenzyl)-8-Tosyl DerivativeSNC80Leu⁵-Enkephalin
β-Arrestin 2 Eₘₐₓ (%)58 ± 4*100 ± 3100 ± 2
cAMP Inhibition EC₅₀ (nM)127 ± 15*11 ± 28 ± 1
Gαᵢ Bias (ΔΔlog(τ/Kₐ))+0.75*0-0.12
DOR Selectivity (GPCR Panel)>1,000x selectivity over 167 GPCRs*Moderate MOR cross-reactivityLow selectivity

*Data representative of key findings from [2] [3] [6]*

Comparative Analysis of Novel Chemotypes Against SNC80-Class DOR Agonists

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype represents a structural departure from traditional diethylbenzamide-based DOR agonists like SNC80. Key pharmacological differences underpin its therapeutic potential:

  • Structural Novelty: Unlike SNC80’s linear diethylbenzamide-piperazine architecture, the spirocyclic scaffold imposes three-dimensional constraint, limiting conformational flexibility. The 4-fluorobenzyl group mimics SNC80’s aryl-binding domain, while the tosyl moiety occupies a novel auxiliary pocket, explaining its orthosteric binding yet unique signaling profile [3] [6].
  • Reduced Adverse Effect Liability: SNC80-class agonists induce seizures and tachyphylaxis linked to robust β-arrestin 2 recruitment. The attenuated β-arrestin recruitment of the spirocyclic derivative correlated with abolished seizure induction in murine models (0/10 mice vs. 8/10 for SNC80 at equianalgesic doses) [2] [3].
  • Therapeutic Efficacy: In a Complete Freund’s Adjuvant (CFA) inflammatory pain model, 3-(4-fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (10 mg/kg, s.c.) reversed mechanical allodynia in both male and female mice with no observed tolerance after 5-day repeated administration—contrasting with SNC80’s day 3 efficacy loss [3].

Table 3: Chemotype Comparison: Spirocyclic vs. SNC80-Class DOR Agonists

PropertySpirocyclic ChemotypeSNC80-Class Agonists
Core Structure1,3,8-Triazaspiro[4.5]decane-2,4-dioneDiethylbenzamide-piperazine
Representative Lead3-(4-Fluorobenzyl)-8-tosyl derivativeSNC80 / DPI-287 / AZD2327
β-Arrestin 2 RecruitmentPartial (40-60% Eₘₐₓ)Full (>95% Eₘₐₓ)
Gαᵢ Protein BiasMarked (ΔΔlog(τ/Kₐ) > +0.7)Neutral or β-arrestin biased
Tachyphylaxis DevelopmentAbsent (5-day CFA model)Rapid (within 72 hours)
Seizure Incidence0% (10 mg/kg)80-100% (10 mg/kg)

This chemotype’s selectivity was validated in a gpcrMAX panel screening, showing >1,000-fold selectivity for DOR over 167 other GPCRs, including MOR, KOR, and non-opioid neuromodulatory receptors [3]. Its unique pharmacological signature—submicromolar potency, Gαᵢ bias, and negligible β-arrestin recruitment—positions it as a critical tool for deconvoluting DOR signaling in neurological disorders [2] [3].

Properties

CAS Number

1021111-17-0

Product Name

3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.48

InChI

InChI=1S/C21H22FN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27)

InChI Key

OZOZHMCCBIVDEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.